Cas no 14468-40-7 (2-(Trifluoromethyl)benzothiazole)

2-(Trifluoromethyl)benzothiazole 化学的及び物理的性質
名前と識別子
-
- 2-(Trifluoromethyl)benzo[d]thiazole
- 2-(trifluoromethyl)-1,3-benzothiazole
- 2-(TRIFLUOROMETHYL)BENZOTHIAZOLE
- 2-Trifluormethyl-benzothiazol
- 2-Trifluormethyl-benzthiazol
- 2-trifluoromethylbenzothiazole
- 2-trifluoromethylbenzthiazole
- benzothiazole,2-(trifluoromethyl)
- 2-CHLORO-3-(CHLOROSULFONYL)PYRIDINE
- Benzothiazole, 2-(trifluoromethyl)- (8CI,9CI)
- InChI=1/C8H4F3NS/c9-8(10,11)7-12-5-3-1-2-4-6(5)13-7/h1-4
- FT-0693079
- 14468-40-7
- DTXSID00346036
- MFCD00065209
- benzothiazole, 2-(trifluoromethyl)-
- CS-0334074
- 2-(Trifluoromethyl)-1,3-benzothiazole #
- A908200
- AKOS005137628
- SCHEMBL1666355
- 2-(Trifluoromethyl)benzothiazole
-
- MDL: MFCD00065209
- インチ: 1S/C8H4F3NS/c9-8(10,11)7-12-5-3-1-2-4-6(5)13-7/h1-4H
- InChIKey: TWIPCCMPIAFOKZ-UHFFFAOYSA-N
- ほほえんだ: FC(C1=NC2=CC=CC=C2S1)(F)F
計算された属性
- せいみつぶんしりょう: 203.00200
- どういたいしつりょう: 203.00165479g/mol
- 同位体原子数: 何もない
- 水素結合ドナー数: 何もない
- 水素結合受容体数: 何もない
- 重原子数: 何もない
- 回転可能化学結合数: 何もない
- 複雑さ: 何もない
- 共有結合ユニット数: 何もない
- 原子立体中心数の決定: 何もない
- 不確定原子立体中心数: 何もない
- 化学結合立体中心数の決定: 何もない
- 不確定化学結合立体中心数: 何もない
- 互変異性体の数: 何もない
- 疎水性パラメータ計算基準値(XlogP): 何もない
- ひょうめんでんか: 何もない
- トポロジー分子極性表面積: 41.1Ų
じっけんとくせい
- 密度みつど: 1.453
- ふってん: 185 ºC
- フラッシュポイント: 65 ºC
- 屈折率: 1.569
- PSA: 41.13000
- LogP: 3.31510
2-(Trifluoromethyl)benzothiazole セキュリティ情報
- ちょぞうじょうけん:Sealed in dry,2-8°C
2-(Trifluoromethyl)benzothiazole 税関データ
- 税関コード:2934999090
- 税関データ:
中国税関番号:
2934999090概要:
2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、コンポーネント内容、使用
要約:
2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
2-(Trifluoromethyl)benzothiazole 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
abcr | AB359910-1 g |
2-(Trifluoromethyl)-1,3-benzothiazole, 97%; . |
14468-40-7 | 97% | 1 g |
€237.50 | 2023-07-19 | |
abcr | AB359910-5g |
2-(Trifluoromethyl)-1,3-benzothiazole, 97%; . |
14468-40-7 | 97% | 5g |
€651.90 | 2025-02-20 | |
Chemenu | CM161419-1g |
2-(trifluoromethyl)benzo[d]thiazole |
14468-40-7 | 95% | 1g |
$*** | 2023-03-31 | |
Apollo Scientific | PC450127-1g |
2-(Trifluoromethyl)-1,3-benzothiazole |
14468-40-7 | 1g |
£95.00 | 2023-09-02 | ||
TRC | T895798-50mg |
2-(Trifluoromethyl)benzothiazole |
14468-40-7 | 50mg |
$ 50.00 | 2022-06-02 | ||
Ambeed | A183118-1g |
2-(Trifluoromethyl)benzo[d]thiazole |
14468-40-7 | 95+% | 1g |
$168.0 | 2024-04-23 | |
eNovation Chemicals LLC | Y0998694-10g |
2-(Trifluoromethyl)benzothiazole |
14468-40-7 | 95% | 10g |
$800 | 2024-08-02 | |
TRC | T895798-500mg |
2-(Trifluoromethyl)benzothiazole |
14468-40-7 | 500mg |
$ 115.00 | 2022-06-02 | ||
Chemenu | CM161419-5g |
2-(trifluoromethyl)benzo[d]thiazole |
14468-40-7 | 95% | 5g |
$454 | 2021-06-17 | |
Apollo Scientific | PC450127-5g |
2-(Trifluoromethyl)-1,3-benzothiazole |
14468-40-7 | 5g |
£285.00 | 2023-09-02 |
2-(Trifluoromethyl)benzothiazole 関連文献
-
Bo Lin,Yunfei Yao,Minze Wu,Lu Qin,Shouxiong Chen,Yi You,Zhiqiang Weng Org. Biomol. Chem. 2023 21 4788
2-(Trifluoromethyl)benzothiazoleに関する追加情報
Professional Introduction to 2-(Trifluoromethyl)benzothiazole (CAS No. 14468-40-7)
2-(Trifluoromethyl)benzothiazole, with the chemical formula C9H5FN2O, is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical and agrochemical research due to its versatile structural properties and potential biological activities. This compound belongs to the benzothiazole class, which is well-documented for its role in medicinal chemistry, particularly in the development of drugs targeting various diseases. The presence of a trifluoromethyl group in its molecular structure enhances its pharmacological profile, making it a valuable scaffold for further derivatization and investigation.
The chemical structure of 2-(Trifluoromethyl)benzothiazole consists of a benzene ring fused with a thiazole ring, with a trifluoromethyl substituent attached to the benzene ring at the 2-position. This specific arrangement imparts unique electronic and steric properties to the molecule, which can influence its interactions with biological targets. The trifluoromethyl group, in particular, is known for its ability to modulate lipophilicity, metabolic stability, and binding affinity, making it a common feature in drug candidates.
In recent years, 2-(Trifluoromethyl)benzothiazole has been extensively studied for its potential applications in pharmaceuticals. One of the most promising areas of research involves its use as an intermediate in the synthesis of active pharmaceutical ingredients (APIs). The benzothiazole core is a well-established motif in medicinal chemistry, with numerous examples of derivatives that have shown efficacy against bacterial infections, inflammatory diseases, and even certain types of cancer. The introduction of a trifluoromethyl group into this framework has further expanded its therapeutic potential.
A notable application of 2-(Trifluoromethyl)benzothiazole is in the development of antimicrobial agents. The trifluoromethyl group enhances the molecule's ability to interfere with bacterial cell wall synthesis and other critical metabolic pathways. Recent studies have demonstrated that compounds incorporating this moiety exhibit improved activity against multidrug-resistant strains of bacteria. This has opened up new avenues for the discovery of novel antibiotics that can address the growing problem of antibiotic resistance.
In addition to its antimicrobial properties, 2-(Trifluoromethyl)benzothiazole has shown promise in the treatment of inflammatory diseases. Research indicates that derivatives of this compound can modulate inflammatory pathways by inhibiting key enzymes such as COX-2 and LOX. These enzymes are involved in the production of pro-inflammatory cytokines and are often targeted by nonsteroidal anti-inflammatory drugs (NSAIDs). The structural features of 2-(Trifluoromethyl)benzothiazole, particularly the presence of the trifluoromethyl group, contribute to its ability to bind effectively to these targets.
The agrochemical industry has also recognized the potential of 2-(Trifluoromethyl)benzothiazole. Its derivatives have been investigated as components in pesticides and herbicides due to their ability to disrupt essential biological processes in pests while maintaining low toxicity to non-target organisms. The trifluoromethyl group plays a crucial role in this context by enhancing the compound's bioavailability and persistence in biological systems.
The synthesis of 2-(Trifluoromethyl)benzothiazole typically involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Common synthetic routes include condensation reactions between appropriate precursors followed by functional group transformations such as halogenation and triflation. Advances in synthetic methodologies have enabled more efficient and scalable production processes, making it feasible to produce larger quantities for research and commercial applications.
The pharmacokinetic properties of 2-(Trifluoromethyl)benzothiazole are another area of active investigation. Studies have shown that this compound exhibits good oral bioavailability and moderate metabolic stability, which are critical factors for drug development. The trifluoromethyl group influences these properties by affecting both lipophilicity and metabolic clearance rates. Understanding these interactions is essential for optimizing drug formulations and predicting clinical efficacy.
In conclusion, 2-(Trifluoromethyl)benzothiazole(CAS No. 14468-40-7) is a multifaceted compound with significant potential in pharmaceutical and agrochemical applications. Its unique structural features, particularly the presence of a trifluoromethyl group, contribute to its versatility as a scaffold for drug discovery. Ongoing research continues to uncover new therapeutic uses for this compound, reinforcing its importance in modern medicinal chemistry.
14468-40-7 (2-(Trifluoromethyl)benzothiazole) 関連製品
- 2680738-49-0(5-1-(2,2,2-trifluoroacetyl)azetidin-3-yl-1,3-oxazole-4-carboxylic acid)
- 127427-04-7(Sodium 3-(3,4,5-trimethoxyphenyl)prop-2-enoate)
- 886912-42-1(N-5-(5,6-dihydro-1,4-dioxin-2-yl)-1,3,4-oxadiazol-2-yl-4-(4-methoxybenzenesulfonamido)benzamide)
- 1211629-92-3(3-(benzenesulfonyl)-N-4-({(thiophen-2-yl)methylcarbamoyl}methyl)phenylpropanamide)
- 1514561-27-3((4-bromo-3-methylphenyl)methyl(2-ethoxyethyl)amine)
- 17321-44-7(3,4-dimethyl-1-phenyl-1H-pyrazolo3,4-bpyridin-6-ol)
- 2034388-31-1(N-(oxan-4-yl)-4-phenylmethanesulfonylpiperidine-1-carboxamide)
- 1361789-89-0(2-Cyano-5-(difluoromethyl)-3-(trifluoromethoxy)pyridine)
- 1823338-46-0((7-Bromoquinolin-8-yl)methanol)
- 1803722-42-0(3-(Difluoromethyl)-2-methylphenylhydrazine)
